molecular formula C11H11ClO3 B1505421 Ethyl 2-(3-chlorophenyl)-3-oxopropanoate

Ethyl 2-(3-chlorophenyl)-3-oxopropanoate

Cat. No.: B1505421
M. Wt: 226.65 g/mol
InChI Key: AHKIHZFIQMNWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2) is a β-keto ester featuring a 3-chlorophenyl substituent at the α-position of the propanoate backbone. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive keto and ester functional groups. Synonyms include Ethyl (3-chlorobenzoyl)acetate and 3-(3-Chlorophenyl)-3-oxopropanoic acid ethyl ester . Its structure enables diverse reactivity, such as cyclization, condensation, and nucleophilic substitution, making it pivotal in heterocyclic chemistry.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-7,10H,2H2,1H3

InChI Key

AHKIHZFIQMNWCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

Ethyl 2-(3-chlorophenyl)-3-oxopropanoate belongs to a broader class of 3-aryl-3-oxopropanoate esters. Key analogs and their properties are summarized below:

Compound Name Substituent(s) on Aromatic Ring Similarity Score Synthesis Yield Key Applications/Properties References
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate 3-Cl Drug intermediate, crystallography
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-Cl₂ 0.96 Enhanced lipophilicity
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate 2-Cl 0.84 Altered steric effects
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-F, Ph Fluorinated analog for PET imaging
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-NO₂ (pyridine ring) 50% Nitro heterocycle synthesis

Key Observations:

  • Chlorine Position : The 3-chlorophenyl derivative exhibits balanced electronic and steric properties compared to 2- or 4-chloro isomers, which may hinder reactivity due to steric crowding .
  • Halogen Effects : Fluorinated analogs (e.g., 2-fluoro derivatives) are explored for radiopharmaceuticals, leveraging fluorine’s electronegativity and isotopic properties .
  • Nitro Derivatives: Pyridine-based nitro analogs (e.g., Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate) show moderate synthesis yields (~45–50%) and are precursors to bioactive heterocycles .

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